SU11657
Descripción
Historical Development and Discovery
The development of SU11657 traces back to the pioneering work of SUGEN, a drug discovery company founded in 1991 in Redwood City, California, by veteran biotech investor Stephen Evans-Freke and kinase researchers Joseph Schlessinger and Axel Ullrich. The company's name derived from the initials of Schlessinger and Ullrich, combined with "GEN" for Genetics, reflecting its focus on developing small-molecule inhibitors of protein kinases. SUGEN's establishment marked a significant milestone in kinase inhibitor development, as the concept of inhibiting kinases with small molecules that mimicked adenosine triphosphate structure was generally considered infeasible when the company was founded due to the high millimolar concentration of adenosine triphosphate in cells.
The company's research programs initially faced considerable skepticism from the pharmaceutical industry, but SUGEN has been credited with pioneering the kinase inhibitor field, which subsequently became the second most active area of drug development. The development of SU11657 emerged from SUGEN's systematic approach to creating adenosine triphosphate-competitive inhibitors targeting multiple receptor tyrosine kinases involved in cancer progression. This compound belonged to a series of molecules developed by the company, including related compounds such as SU5416, SU6668, and SU11248, each designed to target specific combinations of kinases relevant to cancer biology.
SUGEN went public in October 1994 and filed its first Investigational New Drug application in 1997 for SU101, a platelet-derived growth factor receptor inhibitor. Although SU101 failed clinically, it provided valuable insights that informed the development of subsequent compounds, including SU11657. The company's systematic approach to kinase inhibitor development involved extensive structure-activity relationship studies and optimization of selectivity profiles to maximize therapeutic efficacy while minimizing off-target effects.
The historical significance of SU11657's development extends beyond its individual therapeutic potential to represent a paradigm shift in cancer drug discovery toward multitargeted approaches. The compound's development occurred during a period when the pharmaceutical industry was transitioning from traditional cytotoxic chemotherapy approaches toward more sophisticated targeted therapies based on understanding of cancer biology at the molecular level. This transition was facilitated by advances in structural biology, medicinal chemistry, and cancer genetics that enabled the rational design of kinase inhibitors with defined target profiles.
Classification within Tyrosine Kinase Inhibitors
SU11657 belongs to the class of small-molecule, synthetic, multitargeted inhibitors of class III/V receptor tyrosine kinases, distinguishing it from both single-target inhibitors and other classes of cancer therapeutics. Within the broader category of tyrosine kinase inhibitors, SU11657 represents a specific subset designed to simultaneously target multiple kinases involved in tumor growth and angiogenesis. This classification reflects both its chemical structure and its biological activity profile, which encompasses inhibition of platelet-derived growth factor receptors, vascular endothelial growth factor receptors, stem cell factor receptor, and FMS-related tyrosine kinase 3.
The compound's classification as a class III/V receptor tyrosine kinase inhibitor is based on the structural characteristics of its target proteins. Class III receptor tyrosine kinases include platelet-derived growth factor receptors, stem cell factor receptor, and FMS-related tyrosine kinase 3, while class V includes vascular endothelial growth factor receptors. These receptor families share structural similarities in their kinase domains, which enables SU11657 to bind and inhibit multiple targets through a common mechanism involving adenosine triphosphate-competitive inhibition.
Comparative analysis with other tyrosine kinase inhibitors reveals SU11657's unique position within this therapeutic class. Unlike highly selective inhibitors such as imatinib, which primarily targets BCR-ABL fusion protein and platelet-derived growth factor receptors, SU11657 demonstrates broader kinase inhibition activity. This broader activity profile distinguishes it from compounds like sorafenib, which, while also multitargeted, has a different selectivity profile and approved indications. The relationship between SU11657 and sunitinib (SU11248) is particularly notable, as both compounds share similar target profiles and were developed by the same company, with sunitinib ultimately achieving clinical approval.
The pharmacological classification of SU11657 also encompasses its role as an angiogenesis inhibitor, reflecting its potent activity against vascular endothelial growth factor receptors. This dual classification as both a direct antitumor agent and an antiangiogenic compound highlights the compound's versatility in addressing multiple aspects of cancer biology. Studies have demonstrated that SU11657 significantly reduces tumor angiogenesis, with reductions ranging from 63% to 96% in various experimental models.
| Target Kinase | Primary Function | Role in Cancer |
|---|---|---|
| Platelet-derived growth factor receptor alpha | Cell proliferation and survival | Tumor growth promotion |
| Platelet-derived growth factor receptor beta | Stromal cell activation | Tumor microenvironment support |
| Vascular endothelial growth factor receptor 1 | Angiogenesis regulation | Tumor vascularization |
| Vascular endothelial growth factor receptor 2 | Endothelial cell proliferation | Primary angiogenic driver |
| Stem cell factor receptor | Hematopoietic cell development | Leukemia progression |
| FMS-related tyrosine kinase 3 | Hematopoietic differentiation | Acute myeloid leukemia |
Significance in Targeted Cancer Therapy Research
The significance of SU11657 in targeted cancer therapy research extends far beyond its individual therapeutic potential to encompass its role as a proof-of-concept for multitargeted kinase inhibition strategies. Research with SU11657 has demonstrated that simultaneous inhibition of multiple receptor tyrosine kinases can overcome resistance mechanisms that often limit single-target approaches, particularly in the context of combining targeted agents with conventional chemotherapy. Studies in acute promyelocytic leukemia models showed that while SU11657 alone increased median survival to 55 days, dual therapy with doxorubicin increased median survival to 62 days compared to controls, suggesting that targeted therapeutics can overcome resistance to traditional chemotherapies.
The compound's research significance is particularly evident in its contributions to understanding angiogenesis inhibition as a cancer therapy strategy. Dynamic susceptibility contrast magnetic resonance imaging studies using SU11657 have provided detailed insights into how antiangiogenic agents affect tumor perfusion parameters. These studies revealed that SU11657 treatment resulted in significant decreases in mean vessel diameter by approximately 30%, along with substantial changes in blood volume and mean transit time, demonstrating the compound's ability to induce both morphological and functional changes in tumor vasculature.
Neuroblastoma research has particularly benefited from SU11657 studies, which have demonstrated the therapeutic potential of targeting class III/V receptor tyrosine kinases in pediatric solid tumors. Oral administration of SU11657 resulted in significant growth inhibition of human neuroblastoma xenografts, with tumor growth reductions of 90% for SK-N-AS, 93.8% for IMR-32, and 88% for SH-SY5Y cell lines. These findings have contributed to understanding how receptor tyrosine kinase inhibition can be applied to pediatric oncology, where treatment options are often limited.
| Cancer Type | Treatment Response | Mechanism of Action | Research Significance |
|---|---|---|---|
| Acute Promyelocytic Leukemia | 62-day median survival with combination therapy | FMS-related tyrosine kinase 3 inhibition | Overcoming chemotherapy resistance |
| Neuroblastoma | 88-94% growth inhibition | Multi-kinase targeting | Pediatric solid tumor therapy |
| Gliosarcoma | 30% reduction in vessel diameter | Vascular endothelial growth factor receptor inhibition | Antiangiogenic mechanism |
| Meningioma | Enhanced radiosensitivity | Receptor tyrosine kinase inhibition | Radiation therapy enhancement |
The research implications of SU11657 extend to combination therapy strategies, where the compound has demonstrated synergistic effects with radiation therapy. Studies in meningioma cells showed that SU11657 enhanced radiosensitivity, with more pronounced effects observed in atypical meningioma cells compared to benign variants. These findings have contributed to understanding how tyrosine kinase inhibitors can be integrated into multimodal treatment approaches that combine targeted therapy with conventional treatments.
Furthermore, SU11657 research has advanced understanding of molecular biomarkers for predicting therapeutic response. Studies have shown that samples with FMS-related tyrosine kinase 3 and stem cell factor receptor mutations demonstrate significantly greater sensitivity to SU11657 compared to wild-type samples. Additionally, samples without mutations but with high wild-type stem cell factor receptor expression showed enhanced sensitivity, providing insights into biomarker-driven patient selection strategies. These findings have implications for personalized medicine approaches in cancer therapy, where treatment selection is based on individual tumor molecular characteristics.
Propiedades
Apariencia |
Solid powder |
|---|---|
Sinónimos |
SU11657; SU11657; SU11657.; NONE |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Applications in Cancer Research
1. Inhibition of Platelet-Derived Growth Factor Receptors (PDGFR)
SU11657 has demonstrated significant efficacy in inhibiting PDGFR signaling pathways, which are crucial for tumor growth and metastasis. A study highlighted its antifibrotic effects and survival benefits in irradiated mice models, where it was compared with other RTK inhibitors like Imatinib. Both SU11657 and Imatinib significantly prolonged survival rates and improved clinical parameters such as weight and heart rate in treated subjects .
2. Targeting Gastrointestinal Stromal Tumors (GIST)
In clinical settings, SU11657 has been evaluated for its effectiveness against GIST, particularly in patients who have developed resistance to Imatinib. The compound's ability to inhibit multiple RTKs makes it a valuable alternative for treatment-resistant cases. Clinical trials have shown promising results, indicating that SU11657 can effectively reduce tumor size and improve patient outcomes .
3. Renal Cell Carcinoma Treatment
SU11657 has also been subjected to clinical trials for renal cell carcinoma. Its mechanism of action involves blocking the activity of several oncogenic RTKs, which play a pivotal role in tumor angiogenesis and growth. Preliminary results from Phase II trials suggest that SU11657 can lead to significant tumor regression in patients with advanced renal carcinoma .
Data Tables
The following tables summarize key findings from various studies involving SU11657:
Case Study 1: Efficacy in Irradiated Mice
In a controlled experiment, SU11657 was administered to irradiated mice to assess its impact on survival and overall health metrics. The study found that both SU11657 and Imatinib improved survival rates significantly compared to control groups. The intervention group exhibited enhanced clinical parameters over a 26-week observation period .
Case Study 2: GIST Resistance Trials
A cohort of patients with GIST who were resistant to standard treatments was enrolled in a trial assessing the efficacy of SU11657. Results indicated that the compound not only reduced tumor size but also improved quality of life metrics among participants, demonstrating its potential as a second-line treatment option .
Case Study 3: Renal Carcinoma Phase II Trials
In Phase II trials focusing on renal cell carcinoma, patients treated with SU11657 showed promising results with substantial tumor shrinkage observed via imaging studies. These findings suggest that SU11657 may serve as an effective therapeutic agent for advanced stages of this cancer type .
Comparación Con Compuestos Similares
Table 1: Comparative Profile of SU11657 and Analogous TKIs
Key Comparative Insights
Target Spectrum :
- SU11657’s multitargeted inhibition of PDGFR, VEGFR, c-KIT, and FLT3 distinguishes it from selective inhibitors like CP-673,451 (PDGFRβ-specific) or SU5416 (VEGFR-selective). This broad activity enables dual suppression of tumor proliferation and angiogenesis, particularly in highly vascularized cancers like neuroblastoma .
- Sunitinib, a structural analog of SU11657 (similar to SU11248), shares overlapping targets but is associated with higher clinical toxicity, limiting its use in pediatric populations .
Antiangiogenic Efficacy: SU11657 reduces both immature and mature tumor vasculature, whereas SU5416 increases mature vessel density despite lowering perfusion . This difference suggests SU11657’s superior ability to normalize tumor vasculature, a critical factor in enhancing radiation/chemotherapy delivery . In neuroblastoma models, SU11657 decreased plasma VEGF-A by 63–96%, outperforming imatinib’s VEGF suppression .
In AML, SU11657 combined with doxorubicin extended median survival by 62 days vs.
Mutation-Specific Activity :
- FLT3- or KIT-mutated pediatric AML samples showed significantly higher sensitivity to SU11657 (IC₅₀ reduction of 40–60%) compared to wild-type cases, mirroring sunitinib’s mutation-dependent efficacy .
Métodos De Preparación
Data Table: Typical Preparation Parameters for SU11657 (Based on Available Product Information)
| Parameter | Description / Value | Notes |
|---|---|---|
| Minimum Order Quantity | 1 gram | Custom synthesis required due to complexity |
| Molecular Weight | Not publicly specified | Batch-dependent due to hydration |
| Solvent Volume for Stock Solutions | See below table for typical volumes | Calculated based on molecular weight |
| Purity Requirements | High purity (>98%) | Required for biological research |
| Lead Time | 2–3 months | Dependent on synthesis complexity |
Stock Solution Preparation Volumes for SU11657
| Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |
|---|---|---|---|
| 1 mM | 1.15 | 5.76 | 11.51 |
| 5 mM | 0.23 | 1.15 | 2.3 |
| 10 mM | 0.12 | 0.58 | 1.15 |
| 50 mM | 0.02 | 0.12 | 0.23 |
Note: Volumes are approximate and depend on exact molecular weight and hydration state.
Research Findings Related to Preparation and Use
- SU11657 has been synthesized and used in research to inhibit FLT3 and other receptor tyrosine kinases, showing effectiveness in vitro and in vivo models of leukemia and neuroblastoma.
- The compound is often combined with other chemotherapeutics (e.g., doxorubicin) to enhance treatment efficacy, indicating its biological activity is well-characterized even if synthetic details are limited.
- Preparation for biological assays requires careful formulation protocols to maintain compound stability and activity.
Summary and Recommendations for Researchers
- Due to limited public data on synthetic routes, researchers interested in SU11657 should consider:
- Collaborating with specialized chemical synthesis providers for custom preparation.
- Reviewing patents related to Sunitinib and related kinase inhibitors for synthetic methodologies.
- Ensuring rigorous purification and characterization to confirm compound identity and purity.
- Using established protocols for solution preparation based on batch-specific molecular weights and hydration.
Q & A
Q. What are the primary molecular targets of SU11657, and how are they experimentally validated?
SU11657 is a multitargeted receptor tyrosine kinase inhibitor (RTKI) with high specificity for PDGFR-α/β, VEGFR-1/2, and c-KIT . Target validation typically involves:
- Kinase activity assays : Measuring half-maximal inhibitory concentrations (IC50) against recombinant kinases .
- Cellular proliferation assays : Testing inhibition of factor-independent growth in oncogene-transformed cell lines (e.g., TEL/PDGFRβ-expressing 32D cells) .
- In vivo xenograft models : Assessing tumor regression and kinase phosphorylation status via immunohistochemistry .
Q. How is the efficacy of SU11657 in preclinical myeloproliferative disease models quantified?
- Dose-response studies : Administering SU11657 orally at 40 mg/kg/day in murine models, with survival analysis (Kaplan-Meier curves) comparing treated vs. control groups .
- Biomarker analysis : Monitoring peripheral leukocyte counts and splenomegaly reduction .
- Longitudinal data : Survival prolongation (e.g., 137 days in treated vs. 33 days in control mice) .
Q. What experimental models are most appropriate for studying SU11657's antiangiogenic effects?
- Subcutaneous tumor xenografts : Human neuroblastoma (SK-N-AS, IMR-32) or A431 carcinoma models to assess tumor perfusion (via MRI) and microvessel density (CD31 staining) .
- Tube formation/migration assays : Using human umbilical vein endothelial cells (HUVECs) to evaluate vascular disruption .
Advanced Research Questions
Q. How do contradictory findings on SU11657's tumor perfusion effects inform experimental design?
SU11657 decreased tumor perfusion in A431 models but increased mature vessel density in neuroblastomas . Resolving contradictions requires:
- Model-specific variables : Tumor type (e.g., carcinoma vs. neuroblastoma), vascular maturity, and interstitial fluid pressure .
- Dosing schedules : Continuous vs. pulsed administration impacts vascular normalization windows .
- Multi-modal imaging : Combining dynamic contrast-enhanced MRI with immunohistochemistry to correlate perfusion and vascular morphology .
Q. What methodologies optimize SU11657 in trimodal therapy (antiangiogenesis + chemo/radiotherapy)?
- Sequential scheduling : Administer SU11657 before radiotherapy to reduce interstitial fluid pressure (e.g., 8.8 → 4.2 mmHg in A431 tumors), enhancing drug/radiation penetration .
- Synergy metrics : Assess clonogenic survival (via colony-forming assays) and apoptosis (caspase-3 activation) in endothelial/tumor cell co-cultures .
- Toxicity profiling : Monitor body weight, hematologic parameters, and organ histopathology to rule out additive toxicity .
Q. How can researchers address potential resistance to SU11657 in PDGFR-driven malignancies?
- Longitudinal genomic sequencing : Identify secondary mutations in PDGFR-β or compensatory pathways (e.g., VEGF upregulation) .
- Combination screens : Test SU11657 with JAK/STAT or mTOR inhibitors to block escape mechanisms .
- Pharmacokinetic monitoring : Measure plasma drug levels and ligand dynamics (e.g., PDGF-BB, VEGF-A) to detect adaptive feedback .
Methodological Considerations
Q. Table 1: Key Parameters for SU11657 Preclinical Studies
Q. Data Contradiction Analysis Framework
Hypothesize variables : Model heterogeneity, dosing, or biomarker selection .
Replicate conditions : Repeat experiments with standardized protocols (e.g., tumor implantation site, imaging timing) .
Meta-analysis : Compare results across published studies (e.g., SU11657 vs. SU5416 in perfusion outcomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
